![molecular formula C22H22FN3OS B2941417 2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1147787-19-6](/img/structure/B2941417.png)
2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H22FN3OS and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Crystal Structure Analysis
A study on the synthesis and crystal structure of novel pyrimidine derivatives, which are closely related to the chemical structure of interest, showed significant advances in synthetic routes for these compounds. The research focused on the synthesis of three new 4-thiopyrimidine derivatives, exploring their crystal structures through X-ray diffraction. These compounds showed variations in the substituent at the 5-position of the pyrimidine ring, which significantly influenced their hydrogen-bond interactions. This study provides insights into the structural features that could influence the biological activity and material properties of related compounds (Stolarczyk et al., 2018).
Antiviral and Anticancer Properties
The research on 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, which shares a structural similarity with the compound , revealed their potential as antiviral and anticancer agents. These compounds exhibited marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in the development of new antiviral drugs. The study indicates the importance of the 5-substituent in enhancing the compounds' biological activity, which could be relevant for further research on related pyrimidine derivatives (Hocková et al., 2003).
Antimicrobial Activity
Synthesis and antimicrobial evaluation of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, structurally related to the compound in focus, demonstrated significant antibacterial activity. This suggests the compound and its derivatives' potential application in developing new antimicrobial agents, especially against resistant bacterial strains. The study highlights the structural features critical for antimicrobial activity and provides a foundation for the design of new compounds with enhanced efficacy (Bakhite et al., 2004).
Material Science Applications
In material science, the crystal structure analysis and synthesis of closely related pyrimidine derivatives offer valuable insights into designing materials with specific properties. Understanding the molecular structure and interactions can guide the development of compounds with desirable physical, chemical, and biological properties, including applications in electronics, photonics, and as functional materials in various industrial applications (Richter et al., 2023).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential multi-target activity for this compound.
Biochemical Pathways
Related compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-13-7-5-6-8-18(13)14(2)25-21(27)19-15(3)24-20(26-22(19)28-4)16-9-11-17(23)12-10-16/h5-12,14H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRZTNCBKDLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=C(N=C(N=C2SC)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.